molecular formula C12H9NO3 B174352 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10177-08-9

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B174352
CAS No.: 10177-08-9
M. Wt: 215.2 g/mol
InChI Key: SIHMMTANWQXEHE-UHFFFAOYSA-N
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Description

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a phenyl group at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids as reagents and palladium as a catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but lacks the phenyl group.

    5-Phenyl-2-pyridinecarboxylic acid: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-3-phenylnicotinic acid: Similar structure but with the phenyl group at a different position.

Uniqueness

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHMMTANWQXEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438920
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-08-9
Record name 2-HYDROXY-5-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-hydroxynicotinic acid (436 mg, 2.00 mmol, Syn. Comm., 19 (3&4), 553–559 (1989)), phenylboronic acid (248 mg, 2.03 mmol), Cs2CO3 (1.20 g) and PdCl2 [(t-Bu)2P(OH)]2 (170 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (10 mL) and water (1.0 mL) was purged with Ar gas and heated at 110° C. for 6 h. Additional phenylboronic acid (75 mg) was added and the mixture was heated at 110° C. for 5 h. To the reaction was added TFA (3 mL), and the mixture was concentrated in vacuo to a volume of ˜12 mL. The mixture was purified by preparative HPLC to afford the desired product (78 mg, 18%). 1H NMR (DMF-d7) δ 14.8 (br s, 1H), 13.8 (br s, 1H), 8.73 (s, 1H), 8.46 (s, 1H), 7.74 (d, 1H, J=7.2 Hz), 7.53–7.42 (m, 3H), 5.81 (s, 1H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 [(t-Bu)2P(OH)]2
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
18%

Synthesis routes and methods II

Procedure details

A mixture of 25.49 g. of 3-amino-2-phenyl-2-propenal and 27.32 g. of dimethyl malonate is reacted with 18.36 g. of sodium methoxide in one liter of methanol. The solution is stirred for 2 hours at room temperature and then is heated at reflux temperature for 3 hours. The resulting mixture is cooled and filtered to collect the precipitate. The solid is suspended in water and acidified with 10% aqueous hydrochloric acid to give a white solid. The solid is collected and washed with water followed by ethanol to yield 18.0 g. of methyl 1,2-dihydro-2-oxo-5-phenyl-3-pyridinecarboxylate. The ester is hydrolyzed by heating at reflux temperature for 2.5 hours in the presence of concentrated hydrochloric acid to give the product of the Example, m.p. 296° C. dec.
Name
3-amino-2-phenyl-2-propenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-hydroxynicotinic acid (436 mg, 2.00 mmol, Syn. Comm., 19 (3&4), 553-559 (1989)), phenylboronic acid (248 mg, 2.03 mmol), Cs2CO3 (1.20 g) and PdCl2 [(t-Bu) 2P(OH)] 2 (170 mg, CombiPhos Catalysts, Inc. Princeton, N.J.) in DMF (10 mL) and water (1.0 mL) was purged with Ar gas and heated at 110° C. for 6 h. Additional phenylboronic acid (75 mg) was added and the mixture was heated at 110° C. for 5 h. To the reaction was added TFA (3 mL), and the mixture was concentrated in vacuo to a volume of ˜12 mL. The mixture was purified by preparative HPLC to afford the desired product (78 mg, 18%). 1H NMR (DMF-d7) δ 14.8 (br s, 1H), 13.8 (br s, 1H), 8.73 (s, 1H), 8.46 (s, 1H), 7.74 (d, 1H, J=7.2 Hz), 7.53-7.42 (m, 3H), 5.81 (s, 1H).
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
18%

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